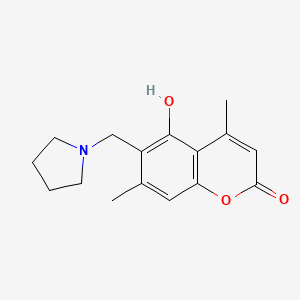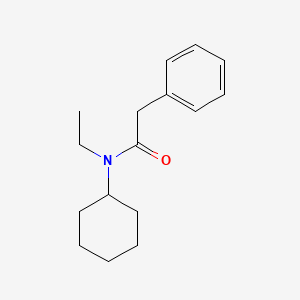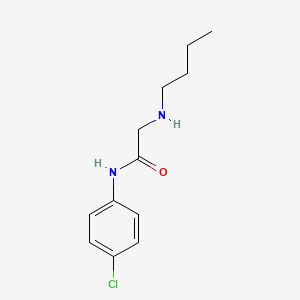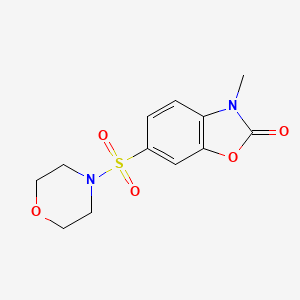![molecular formula C16H24N2O5S B5917748 N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)
N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide is a chemical compound that is commonly known as DMSO or dimethyl sulfoxide. It is a colorless and odorless liquid that has a wide range of applications in scientific research. DMSO is used as a solvent for a variety of compounds and is also used as a cryoprotectant for biological samples.
作用機序
The mechanism of action of DMSO is not fully understood, but it is thought to act as a free radical scavenger, reducing oxidative stress in cells. DMSO is also believed to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
DMSO has a number of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the more efficient uptake of certain compounds. DMSO has also been shown to have antioxidant properties, reducing oxidative stress in cells. In addition, DMSO has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
DMSO has several advantages as a solvent for lab experiments. It is highly soluble in water and a wide range of organic solvents, making it a versatile solvent for a variety of compounds. DMSO is also relatively non-toxic and has low volatility, making it easy to handle and store. However, DMSO can be toxic to certain cell types at high concentrations, and it can also interfere with some assays, making it important to use appropriate controls when using DMSO in lab experiments.
将来の方向性
There are many future directions for the use of DMSO in scientific research. One area of interest is the development of new cryoprotective agents for biological samples. DMSO has been used for many years as a cryoprotectant, but there is still much to learn about its mechanism of action and how it can be improved. Another area of interest is the use of DMSO in the treatment of certain medical conditions. While DMSO has been shown to have anti-inflammatory and analgesic properties, more research is needed to determine its potential as a therapeutic agent. Finally, there is a need for more research on the toxicity of DMSO and how it can be used safely in lab experiments.
合成法
The synthesis of DMSO involves the reaction of dimethyl sulfide with oxygen in the presence of a catalyst. The reaction takes place at high temperatures and pressures and requires careful control to ensure that the product is of high purity. The synthesis of DMSO is a well-established process and is carried out on an industrial scale.
科学的研究の応用
DMSO has a wide range of applications in scientific research. It is commonly used as a solvent for a variety of compounds, including proteins, peptides, and nucleic acids. DMSO is also used as a cryoprotectant for biological samples, allowing them to be stored at low temperatures without damage. In addition, DMSO has been shown to have anti-inflammatory and analgesic properties, making it useful in the treatment of certain medical conditions.
特性
IUPAC Name |
N-[2-(2,6-dimethyl-4-morpholin-4-ylsulfonylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12-10-15(24(20,21)18-5-8-22-9-6-18)11-13(2)16(12)23-7-4-17-14(3)19/h10-11H,4-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQJVFXWFJTXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNC(=O)C)C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-ditricyclo[5.2.1.0~2,6~]dec-2-ylurea](/img/structure/B5917694.png)
![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}nicotinonitrile](/img/structure/B5917705.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methyl-4H-chromen-4-one](/img/structure/B5917706.png)

![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)
![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)


